An In-depth Technical Guide to 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide and Its Structural Analogs
An In-depth Technical Guide to 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide and Its Structural Analogs
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide. It is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science. Given the limited publicly available data for the ortho (2-position) substituted title compound, this guide will also draw upon data from its structural isomers and closely related analogs to provide a thorough and comparative analysis. This approach allows for a deeper understanding of the structure-activity relationships within this class of compounds.
Introduction and Scientific Context
N-phenylacetamide derivatives are a significant class of organic compounds with a wide range of biological activities, including anticancer, antitubercular, and antibacterial properties.[1] The introduction of a chloroacetyl group provides a reactive site for further chemical modifications, making these compounds valuable as synthetic intermediates.[2] Furthermore, the incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide focuses on 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide, a molecule that combines these key structural features. The strategic placement of the trifluoromethoxy group at the ortho position of the phenyl ring is expected to influence its conformational preferences and, consequently, its biological activity, compared to its meta and para isomers.
Molecular Structure and Physicochemical Properties
The core structure of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide consists of a phenyl ring substituted with a trifluoromethoxy group at the 2-position and an N-linked chloroacetamide group.
Caption: 2D structure of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide.
Physicochemical Data of Structural Isomers
| Property | 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide | 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 161290-85-3 | 2707-23-5[3] | 351-38-2[1] |
| Molecular Formula | C₉H₇ClF₃NO₂ | C₉H₇ClF₃NO[3] | C₉H₇ClF₃NO[1] |
| Molecular Weight | 253.61 g/mol | 237.61 g/mol [3] | 237.60 g/mol [1] |
| Physical Form | Solid | Solid[3] | - |
| Melting Point | - | 161-162 °C | - |
| Boiling Point | - | 333.5 ± 42.0 °C at 760 mmHg | - |
| Purity | 97% | 95% | - |
| Storage Temp. | 2-8°C | 4°C | - |
Synthesis and Reactivity
The synthesis of N-phenylacetamides generally involves the acylation of a corresponding aniline derivative with an appropriate acyl chloride. For the title compound, a plausible synthetic route would involve the reaction of 2-(trifluoromethoxy)aniline with chloroacetyl chloride.
General Synthetic Protocol
A representative procedure for the synthesis of a similar compound, 2-chloro-N-[2-(phenylamino)phenyl]-acetamide, is as follows:
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Dissolve the aniline precursor (e.g., N-phenyl-1,2-benzenediamine) and a base (e.g., triethylamine) in a suitable organic solvent (e.g., chloroform).[4]
-
Cool the mixture to a reduced temperature (e.g., -5 to 0°C).[4]
-
Add chloroacetyl chloride dropwise, maintaining the temperature below 20°C.[4]
-
After the addition is complete, stir the reaction mixture for a period (e.g., 30 minutes) to ensure completion.[4]
-
Work up the reaction by adding water and separating the organic layer.[4]
-
Wash the organic layer with water and dry it over an anhydrous drying agent (e.g., magnesium sulfate).[4]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[4]
Caption: Generalized workflow for the synthesis of 2-chloro-N-phenylacetamide derivatives.
The chloroacetamide moiety in the title compound is a key functional group that allows for nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.[2]
Spectroscopic Characterization
While the specific spectra for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide are not available in the referenced literature, the expected spectroscopic features can be inferred from related compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the chloroacetyl group, and the amide proton. The coupling patterns of the aromatic protons would be indicative of the 1,2-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the C-Cl stretching. The C-F stretching vibrations of the trifluoromethoxy group would also be prominent.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the chloroacetyl group and other fragments.
Biological Activity and Potential Applications
Although there is limited direct biological data for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide, research on structurally similar compounds suggests several potential areas of application.
-
Antimicrobial and Anti-inflammatory Agents: The chloroacetamide moiety is known to be important for the biological activity of some N-phenylacetamide derivatives.[2] For instance, some studies have investigated similar compounds for their potential antimicrobial and anti-inflammatory effects.[2] The presence of the chloro atom can enhance the interaction with biological targets.[2]
-
Pharmaceutical and Agrochemical Intermediates: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals.[5] The trifluoromethoxy group shares some of the beneficial properties of the trifluoromethyl group, such as increased metabolic stability and membrane permeability. Therefore, 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide could serve as a valuable building block in the synthesis of novel bioactive molecules.[2]
-
Materials Science: The unique properties conferred by the trifluoromethoxy group could also make this compound of interest in the development of advanced polymers and coatings.[5]
Caption: Potential application areas for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide.
Safety and Handling
Detailed toxicological data for 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is not available. However, based on the safety information for structurally related compounds, the following precautions should be taken:
-
Hazard Statements: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] They can also cause skin and serious eye irritation.[7]
-
Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7]
-
If inhaled: Move the person to fresh air.[7]
-
If swallowed: Rinse mouth and seek medical attention.[8]
Conclusion and Future Directions
2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide is a molecule of significant interest due to its combination of a reactive chloroacetamide group and a property-modulating trifluoromethoxy substituent. While direct experimental data is scarce, analysis of its structural analogs provides a solid foundation for understanding its likely chemical and physical properties, synthetic accessibility, and potential applications.
Future research should focus on the synthesis and characterization of 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide to establish its definitive physicochemical and spectroscopic data. Furthermore, biological screening of this compound is warranted to explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent, and to elucidate the structure-activity relationships conferred by the ortho-trifluoromethoxy substitution pattern.
References
- Smolecule. (2023, November 23). 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide.
- MilliporeSigma. 2-Chloro-N-[4-(trifluoromethyl)phenyl]acetamide.
- AK Scientific, Inc. Safety Data Sheet: 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide.
- TCI Chemicals. (2025, November 5). SAFETY DATA SHEET: 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- Sigma-Aldrich. 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide.
- CDH Fine Chemical. 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers.
- PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- MilliporeSigma. 2-Chloro-N-[4-(trifluoromethyl)phenyl]acetamide.
- Chem-Impex. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- MilliporeSigma. 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide | 161290-85-3.
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